molecular formula C8H5ClF3N3 B13033980 7-Chloro-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine

7-Chloro-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine

Cat. No.: B13033980
M. Wt: 235.59 g/mol
InChI Key: JZHVTGYREDVBGU-UHFFFAOYSA-N
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Description

7-Chloro-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with chlorine, methyl, and trifluoromethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-3-methyl-1H-pyrazole with 2,2,2-trifluoroacetyl chloride in the presence of a base, followed by cyclization with 2-chloro-3,3,3-trifluoropropene . The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms such as N-oxides.

    Reduction Products: Reduced derivatives with altered functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Chloro-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine primarily involves the inhibition of cyclin-dependent kinases (CDKs). The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, which is essential for cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that the compound forms hydrogen bonds with key residues in the CDK2 active site, enhancing its inhibitory activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine stands out due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This unique feature contributes to its potent biological activity and makes it a valuable compound for drug development and other scientific research applications.

Properties

Molecular Formula

C8H5ClF3N3

Molecular Weight

235.59 g/mol

IUPAC Name

7-chloro-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C8H5ClF3N3/c1-4-2-6(9)15-7(13-4)3-5(14-15)8(10,11)12/h2-3H,1H3

InChI Key

JZHVTGYREDVBGU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)Cl)C(F)(F)F

Origin of Product

United States

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